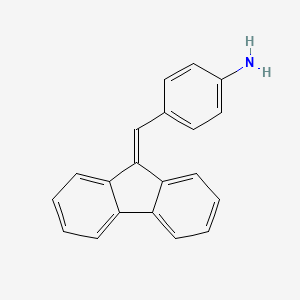

4-((9H-Fluoren-9-ylidene)methyl)aniline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-((9H-Fluoren-9-ylidene)methyl)aniline is an organic compound that features a fluorenylidene group attached to a methyl aniline moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((9H-Fluoren-9-ylidene)methyl)aniline typically involves a multi-step process. One common method includes the reaction of 4-bromobenzaldehyde with potassium hydroxide in ethanol, followed by the addition of 2,5-bis(tri(n-butyl)stannyl)thiophene and palladium tetrakis(triphenylphosphine) as a catalyst in dimethylformamide at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

4-((9H-Fluoren-9-ylidene)methyl)aniline undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert it into more saturated derivatives.

Substitution: It can undergo electrophilic and nucleophilic substitution reactions, particularly at the aniline moiety.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are commonly employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorenone derivatives, while substitution reactions can produce a wide range of functionalized aniline derivatives .

Scientific Research Applications

4-((9H-Fluoren-9-ylidene)methyl)aniline has several scientific research applications:

Organic Electronics: It is used in the development of organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) due to its unique electronic properties.

Bio-imaging: The compound’s fluorescence properties make it suitable for use in bio-imaging applications.

Sensors: It is employed in the design of chemical sensors for detecting various analytes.

Mechanism of Action

The mechanism of action of 4-((9H-Fluoren-9-ylidene)methyl)aniline involves its ability to participate in π-conjugation and electron transfer processes. The fluorenylidene group enhances its electronic properties, making it an effective component in electronic devices. Additionally, its fluorescence properties are attributed to the restriction of intramolecular rotations, which enhances its emission in the solid state .

Comparison with Similar Compounds

Similar Compounds

Bis(4-((9H-fluoren-9-ylidene)methyl)phenyl)thiophene: This compound shares a similar fluorenylidene structure but includes a thiophene moiety, which alters its electronic and optical properties.

N-(9H-Fluoren-9-ylidene)-4-methyl-aniline: This compound is structurally similar but features a different substitution pattern on the aniline ring.

Uniqueness

4-((9H-Fluoren-9-ylidene)methyl)aniline is unique due to its specific combination of a fluorenylidene group with a methyl aniline moiety, which imparts distinct electronic and fluorescence properties. This makes it particularly valuable in applications requiring high-performance materials with specific electronic characteristics .

Biological Activity

4-((9H-Fluoren-9-ylidene)methyl)aniline, also known by its IUPAC name, N-(9H-fluoren-9-ylidene)-4-methyl-aniline, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing from diverse scientific literature.

- Molecular Formula : C15H14N

- Molecular Weight : 210.28 g/mol

- CAS Number : 6967-16-4

Synthesis

The synthesis of this compound typically involves the condensation reaction between fluorenone derivatives and aniline. This reaction can be facilitated under acidic or basic conditions and often requires careful temperature control to optimize yield and purity.

Antimicrobial Properties

Recent studies have evaluated the antimicrobial activity of this compound and related compounds. In particular, derivatives synthesized from this compound have shown promising results against various strains of bacteria and fungi. The minimum inhibitory concentration (MIC) for some derivatives was reported to be higher than 256 μg/mL against multidrug-resistant strains, suggesting moderate antimicrobial potential .

Antitumor Activity

Research indicates that compounds related to this compound exhibit antitumor properties. For instance, studies have demonstrated that certain derivatives inhibit tubulin polymerization, a critical process in cancer cell division. Such inhibition leads to cell cycle arrest and subsequent apoptosis in cancer cells, indicating potential as a chemotherapeutic agent .

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within cells:

- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways.

- Receptor Modulation : It can bind to receptors that regulate cell growth and apoptosis, altering normal signaling pathways.

- DNA Interaction : Some studies suggest that it may intercalate into DNA, disrupting replication and transcription processes.

Study 1: Antimicrobial Evaluation

In a study published in Molbank, researchers synthesized several thiazole derivatives based on the fluorenylidene structure. These compounds were tested against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. The results indicated varying degrees of antibacterial activity, with some compounds showing MIC values significantly lower than 256 μg/mL .

Study 2: Antitumor Mechanism Exploration

A study focused on the mechanism of action revealed that derivatives of this compound significantly disrupted microtubule dynamics in cancer cells. The study utilized flow cytometry to assess cell cycle phases and found that treatment led to G2/M phase arrest, confirming its potential as a microtubule inhibitor .

Comparative Analysis

The biological activity of this compound can be compared with similar compounds:

| Compound Name | Activity Type | MIC (μg/mL) | Mechanism of Action |

|---|---|---|---|

| Fluorenone | Antimicrobial | >256 | Enzyme inhibition |

| Aniline Derivative | Antitumor | <100 | Tubulin polymerization inhibition |

| 4-Methyl Aniline | Cytotoxic | <50 | DNA intercalation |

Properties

CAS No. |

6967-16-4 |

|---|---|

Molecular Formula |

C20H15N |

Molecular Weight |

269.3 g/mol |

IUPAC Name |

4-(fluoren-9-ylidenemethyl)aniline |

InChI |

InChI=1S/C20H15N/c21-15-11-9-14(10-12-15)13-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-13H,21H2 |

InChI Key |

OAJJOSYDWVMHCB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CC=CC=C3C2=CC4=CC=C(C=C4)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.